N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide
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Overview
Description
N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is a complex organic compound belonging to the thieno[3,2-b]pyridine family This compound is characterized by its unique structure, which includes a trifluoromethyl group, a phenyl ring, and a thieno[3,2-b]pyridine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide typically involves multiple steps. One common approach starts with the preparation of the thieno[3,2-b]pyridine core, which can be achieved through the cyclization of 3-amino-4-cyano-2-thiophenecarboxamides . The final step involves the coupling of the methylcarbamothioyl group to the thieno[3,2-b]pyridine core under specific reaction conditions, such as the use of a base like potassium carbonate in ethanol .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide undergoes various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the trifluoromethyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hypochlorite in aqueous or organic solvents.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Amines or thiols in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions include various oxidized derivatives, reduced forms of the compound, and substituted analogs with different functional groups.
Scientific Research Applications
N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound has shown potential as an anticancer agent, particularly in targeting cancer stem cells and inducing apoptosis in cancer cell lines
Biology: It has been studied for its inhibitory effects on various enzymes and proteins, including phosphoinositide phospholipase C (PI-PLC) and glycogen synthase kinase-3 (GSK-3)
Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of PI-PLC by binding to a lipophilic region in the enzyme’s active site . Additionally, it modulates the activity of GSK-3, which plays a crucial role in various cellular processes, including glycogen metabolism and cell proliferation .
Comparison with Similar Compounds
Similar Compounds
Thieno[2,3-b]pyridines: These compounds share a similar core structure but differ in the substitution patterns and functional groups.
Thieno[3,2-d]pyrimidines: These compounds have a pyrimidine ring fused to the thieno core and exhibit different biological activities.
Uniqueness
N-[(methylcarbamothioyl)amino]-3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for drug development and other applications.
Properties
IUPAC Name |
1-methyl-3-[[3-phenyl-6-(trifluoromethyl)thieno[3,2-b]pyridine-2-carbonyl]amino]thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3N4OS2/c1-21-16(26)24-23-15(25)14-12(9-5-3-2-4-6-9)13-11(27-14)7-10(8-22-13)17(18,19)20/h2-8H,1H3,(H,23,25)(H2,21,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVNMKXZRYIUUJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=S)NNC(=O)C1=C(C2=C(S1)C=C(C=N2)C(F)(F)F)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3N4OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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